

Spectroscopic data for 3-Methylthio-quinoline (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 3-Methylthio-quinoline

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Spectroscopic Data of 3-Methylthio-quinoline: A Technical Guide

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-Methylthio-quinoline**, a molecule of interest for researchers in medicinal chemistry and materials science. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, serves as a crucial reference for the identification, characterization, and quality control of this quinoline derivative.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide range of applications in drug discovery and materials science. The introduction of a methylthio group at the 3-position of the quinoline ring can significantly influence its electronic properties and biological activity. Accurate and detailed spectroscopic data is therefore essential for any scientific investigation involving **3-Methylthio-quinoline**. This document collates the available NMR, IR, and Mass Spec data and provides the relevant experimental protocols for the scientific community.

Spectroscopic Data



The following tables summarize the key spectroscopic data obtained for **3-Methylthio-quinoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.71	d	2.2	1H	H-2
7.94	d	8.6	1H	H-8
7.86	d	2.2	1H	H-4
7.48	dd	8.6, 1.9	1H	H-7
7.41	S	1H	H-5	
2.48	S	3Н	S-CH₃	_

¹³C NMR (Carbon-13 NMR) Data



Chemical Shift (δ) ppm	Assignment
150.6	C-8a
145.0	C-2
137.1	C-4
135.1	C-3
131.5	C-7
130.9	C-5
128.8	C-4a
128.2	C-6
125.9	C-8
21.5	S-CH₃

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) data provides the precise mass of the molecule, confirming its elemental composition.

lon	Calculated m/z	Found m/z
[M+H]+	266.0998	266.1014

Infrared (IR) Spectroscopy

While specific IR data for **3-Methylthio-quinoline** is not detailed in the primary literature source, the general expected characteristic absorption bands for such a molecule would include:



Wavenumber (cm ⁻¹)	Bond Vibration	
~3050	Aromatic C-H stretch	
~2920	Aliphatic C-H stretch (from -SCH₃)	
~1600, 1500, 1450	Aromatic C=C and C=N ring stretching	
~1300-1000	C-S stretching	
~850-750	Aromatic C-H out-of-plane bending	

Experimental Protocols

The spectroscopic data presented above was obtained using standard analytical techniques.

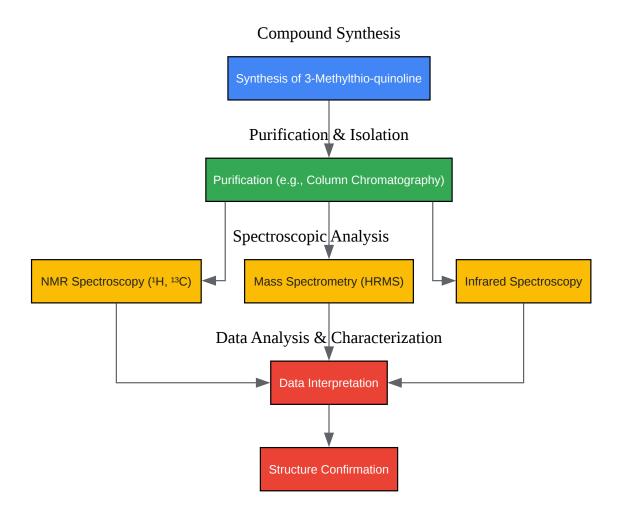
NMR Spectroscopy: 1 H and 13 C NMR spectra were recorded on a Bruker DRX 400 or 500 MHz spectrometer at ambient temperature.[1] Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.[1] Data is typically presented with the following format: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, brs = broad singlet), coupling constant(s) in Hertz (Hz), and integration.[1]

Mass Spectrometry: High-resolution mass spectra were acquired on an Agilent-G6540 UHD Accurate-Mass Q-TOF spectrometer using electrospray ionization (ESI).[1]

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthetic compound like **3-Methylthio-quinoline**.





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A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides foundational spectroscopic data for **3-Methylthio-quinoline**, which is critical for its unambiguous identification and for ensuring its purity in research and development settings. The detailed experimental protocols offer a basis for the replication of these results.



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References

- 1. rsc.org [rsc.org]
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